molecular formula C8H6Cl2O4S B1342084 7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride CAS No. 889939-46-2

7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride

Cat. No. B1342084
M. Wt: 269.1 g/mol
InChI Key: JRUIKHSXGKKVTK-UHFFFAOYSA-N
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Description

“7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride” is a chemical compound with the CAS Number: 889939-46-2 . It has a molecular weight of 269.1 . It is used in biochemical research, particularly in proteomics .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6Cl2O4S/c9-5-3-6-7 (14-2-1-13-6)4-8 (5)15 (10,11)12/h3-4H,1-2H2 . This code represents the compound’s molecular structure.

Scientific Research Applications

Advanced Oxidation Processes (AOPs) and Environmental Implications

Chloride ions, prevalent in various water sources, have been studied for their interaction with advanced oxidation processes (AOPs). These studies reveal the potential of chloride ions to react with strong oxidants generated from persulfate activation. This reaction can lead to the formation of chlorine radicals, which can directly react with organic substrates or generate additional radicals. The presence of chloride ions in AOPs can influence the degradation of organic compounds, highlighting the environmental implications of chloride-based chemicals in water treatment processes. However, the formation of chlorinated by-products and their potential toxicity remain concerns that necessitate further investigation to fully understand the environmental impact of such chemical reactions (Oyekunle et al., 2021).

Trifluoromethylation and Chlorination Reactions

The use of trifluoromethanesulfonyl chloride, a compound closely related to the chemical structure of interest, has been explored in the formation of various chemical bonds, including C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. This research underlines the utility of chlorosulfonyl compounds in organic synthesis, particularly in introducing fluorinated groups or chlorination into organic molecules. The electrophilic nature of such compounds enables selective reactions, offering a pathway to synthesize a wide range of fluorinated organic compounds, which are of significant interest due to their unique properties and applications in pharmaceuticals and agrochemicals (Chachignon et al., 2017).

Synthesis and Pharmacological Potential

The exploration of sultone-containing derivatives, such as 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, provides insight into the synthesis and chemical properties of compounds that could possess significant pharmacological potential. The synthesis methods and chemical transformations of these compounds demonstrate their versatility in constructing new molecular systems. The pharmacological properties of these derivatives, particularly their structural similarity to known bioactive cores, suggest the potential for developing new therapeutic agents. This research highlights the importance of investigating compounds with unique chemical structures, such as chloro- and sulfonyl-containing compounds, for their possible applications in drug development (Hryhoriv et al., 2021).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer or supplier .

Future Directions

As this compound is used in biochemical research, particularly in proteomics , future directions may involve further exploration of its potential applications in this field.

properties

IUPAC Name

6-chloro-2,3-dihydro-1,4-benzodioxine-7-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O4S/c9-5-3-6-7(14-2-1-13-6)4-8(5)15(10,11)12/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUIKHSXGKKVTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C2O1)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602540
Record name 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride

CAS RN

889939-46-2
Record name 7-Chloro-2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889939-46-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride
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